molecular formula C9H11ClS B1606112 Benzyl 2-chloroethyl sulfide CAS No. 4332-51-8

Benzyl 2-chloroethyl sulfide

Cat. No. B1606112
CAS RN: 4332-51-8
M. Wt: 186.7 g/mol
InChI Key: UQSMMTFBNJUPGW-UHFFFAOYSA-N
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Description

Benzyl 2-chloroethyl sulfide is a chemical compound with the formula C9H11ClS . It is also known by other names such as Benzene, [[(2-chloroethyl)thio]methyl]-, Sulfide, benzyl 2-chloroethyl, Benzyl β-chloroethyl sulfide, 2-Benzylthioethyl chloride, and [[(2-chloroethyl)thio]methyl]benzene .


Molecular Structure Analysis

The molecular structure of Benzyl 2-chloroethyl sulfide consists of a benzyl group attached to a 2-chloroethyl sulfide group . The molecule has a molecular weight of 186.702 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 2-chloroethyl sulfide are not available, it’s worth noting that alkyl halides like this compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the electrophilic carbon from the back side relative to the location of the leaving group .


Physical And Chemical Properties Analysis

Benzyl 2-chloroethyl sulfide has a molecular weight of 186.702 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Photocleavage of Benzyl-Sulfur Bonds

Research by Fleming and Jensen (1996) delved into the photocleavage mechanism for benzyl-sulfur bonds in benzyl phenyl sulfide, which is relevant to benzyl 2-chloroethyl sulfide. Their study highlighted the role of radical intermediates in this process, offering insights into the reaction mechanisms and the effects of various substituents (Fleming & Jensen, 1996).

Analysis of Pulse Corona Plasma Treatment

Yang Xuefeng and H. Zhen (2005) conducted a comparative analysis of treating benzene and 2-chloroethyl ethyl sulfide (CEES) with pulse corona plasma. This study provides insights into the differences in the treatment process for these compounds, which could be extrapolated to the treatment of benzyl 2-chloroethyl sulfide (Yang Xuefeng & H. Zhen, 2005).

Hydrogen Sulfide-Mediated Reduction of Aryl Azides

Henthorn and Pluth (2015) explored the hydrogen sulfide-mediated reduction of aryl azides. This research is relevant to benzyl 2-chloroethyl sulfide, as it sheds light on the interactions between sulfur-containing compounds and other chemical entities, potentially offering a pathway for its bioactivity or degradation (Henthorn & Pluth, 2015).

Mutagenicity of Benzyl S-haloalkyl and S-haloalkenyl Sulfides

Vamvakas, Dekant, and Anders (1989) investigated the mutagenicity of various benzyl sulfides, including benzyl 2-chloroethyl sulfide. Their research in the Ames test suggested a link between the mutagenicity of these compounds and their metabolism to unstable thiols, contributing to the understanding of their potential biological impacts (Vamvakas, Dekant, & Anders, 1989).

Photocatalytic Degradation in Liquid and Gas Phases

Vorontsov et al. (2002) investigated the photocatalytic degradation of 2-phenethyl 2-chloroethyl sulfide (PECES), a simulant for mustard gas, in both liquid and gas phases using TiO2. They discovered that PECES degrades into various products, including sulfuric acid, through processes like photolysis and photocatalysis, indicating potential applications for benzyl 2-chloroethyl sulfide degradation (Vorontsov et al., 2002).

Chemical Synthesis and Organic Transformations

Studies on the chlorination of alkyl phenyl sulfides by Canestrari et al. (2017) provide insights into the synthesis and transformation of compounds like benzyl 2-chloroethyl sulfide. Their research on nucleophilic chlorination techniques could be essential for understanding the chemical behavior and potential applications of benzyl 2-chloroethyl sulfide (Canestrari et al., 2017).

Photocatalytic Oxidation for Environmental Protection

Goswami et al. (2017) demonstrated the selective photocatalytic oxidation of 2-chloroethyl ethyl sulfide (CEES) using metal-organic frameworks. This study highlights the potential of photocatalytic processes in environmental protection, relevant to the degradation of benzyl 2-chloroethyl sulfide (Goswami et al., 2017).

Development of Responsive Probes

The development of a mitochondria-targeted fluorescent probe for hydrogen sulfide by Pak et al. (2016) is an example of using sulfur-containing compounds in biomedical applications. Such research may inform the use of benzyl 2-chloroethyl sulfide or its derivatives in creating responsive probes for biological systems (Pak et al., 2016).

Safety and Hazards

While specific safety and hazard information for Benzyl 2-chloroethyl sulfide is not available, it’s important to handle similar compounds with care. They can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloroethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSMMTFBNJUPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195824
Record name Sulfide, benzyl 2-chloroethyl
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Molecular Weight

186.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-chloroethyl sulfide

CAS RN

4332-51-8
Record name [[(2-Chloroethyl)thio]methyl]benzene
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Record name Sulfide, benzyl 2-chloroethyl
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Record name 4332-51-8
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Record name Sulfide, benzyl 2-chloroethyl
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Record name [[(2-chloroethyl)thio]methyl]benzene
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Record name 2-BENZYLTHIOETHYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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